5-[(4-Methoxyphenyl)methyl]pyrimidine-2,4,6-triamine
Description
5-[(4-Methoxyphenyl)methyl]pyrimidine-2,4,6-triamine is a pyrimidine derivative featuring a 4-methoxyphenylmethyl substituent at the 5-position and three amine groups at positions 2, 4, and 5. Its synthesis typically involves condensation reactions, such as those described for pyrido[2,3-d]pyrimidine derivatives, where substituents are introduced via nucleophilic aromatic substitution or alkylation .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]pyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-18-8-4-2-7(3-5-8)6-9-10(13)16-12(15)17-11(9)14/h2-5H,6H2,1H3,(H6,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPSMUQVJJOSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)methyl]pyrimidine-2,4,6-triamine typically involves the reaction of 4-methoxybenzylamine with a pyrimidine derivative. One common method is the condensation of 4-methoxybenzylamine with 2,4,6-trichloropyrimidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by amino groups from the 4-methoxybenzylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenyl)methyl]pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 5-[(4-Hydroxyphenyl)methyl]pyrimidine-2,4,6-triamine.
Reduction: Formation of 5-[(4-Aminophenyl)methyl]pyrimidine-2,4,6-triamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its anticancer and anti-inflammatory properties. Its structure features a pyrimidine ring substituted with a methoxyphenyl group, which is critical for its biological activity.
Anticancer Activity
Research indicates that 5-[(4-Methoxyphenyl)methyl]pyrimidine-2,4,6-triamine may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to reduced synthesis of tetrahydrofolate, which is vital for nucleic acid production, thereby exhibiting potential anticancer effects. Similar compounds have shown efficacy against various cancer cell lines, making this compound a candidate for further exploration in oncology .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Its ability to modulate inflammatory pathways could make it useful in treating conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research has shown that altering the substituents on the pyrimidine ring can significantly impact its interaction with biological targets and overall efficacy .
Case Study: Antitumor Mechanism
A study investigating the interaction of similar pyrimidine derivatives with high-abundance blood proteins revealed strong binding affinities and hydrophobic interactions that may play a role in their antitumor mechanisms. The research emphasized the importance of understanding drug-protein interactions to enhance therapeutic efficacy .
Cytotoxicity Assessments
Cytotoxicity studies have demonstrated that modifications to the triamine moiety can lead to varying degrees of activity against different cancer cell lines. For instance, certain derivatives showed enhanced cytotoxicity against HeLa and K562 cells compared to others with less favorable structural configurations .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Methyl-6-(3,4-dimethoxyphenyl)amino-pyrido[2,3-d]pyrimidine-2,4-diamine | Structure | Inhibits DHFR |
| N6-Methyl-N6-(3,5-dimethoxyphenyl)methyl-pyrido[2,3-d]pyrimidine-2,4,6-triamine | Structure | Anticancer properties |
| 6-(2-Chloro-4-methoxyphenyl)-pyrido[2,3-d]pyrimidin-7-one | Structure | Kinase inhibitor |
This table highlights how variations in substitution patterns can lead to different biological activities and therapeutic potentials.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)methyl]pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrimidine-2,4,6-triamine Derivatives
a. Substituent Variations at the 5-Position
- 5-(2-Aminoethyl)pyrimidine-2,4,6-triamine (Ligand 6) : Structure: Ethylamine substituent at position 3. Properties: Melting point >230°C; forms anhydrous salts. Application: RNA-targeting ligand in myotonic dystrophy.
- 5-(3-Aminopropyl)pyrimidine-2,4,6-triamine (Ligand 7) : Structure: Propylamine substituent. Properties: Similar melting point (>230°C) to Ligand 6. Key Difference: Longer alkyl chain may enhance solubility but reduce target specificity due to increased flexibility.
b. Aromatic Substitutions
- N6-(4-Methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4,6-triamine (Compound 5) :
- Structure : Pyrido[2,3-d]pyrimidine core with 4-methoxyphenyl at N6.
- Properties : Melting point 250.2–252.3°C; 1H NMR (DMSO-d6) δ 3.70 (s, OCH3).
- Application : Antifolate activity via dihydrofolate reductase (DHFR) inhibition.
- Key Difference : The pyrido-fused ring system enhances planar rigidity, improving binding to DHFR but reducing synthetic accessibility compared to the simpler pyrimidine core of the target compound.
- 5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6-triamine: Structure: Trimethoxyphenylmethyl substituent. Properties: Higher herbicidal activity against rape (Table 1 in ).
Biological Activity
5-[(4-Methoxyphenyl)methyl]pyrimidine-2,4,6-triamine is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a 4-methoxyphenyl group and three amine groups at positions 2, 4, and 6. This structural composition is crucial for its interaction with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. By inhibiting DHFR, it reduces the production of tetrahydrofolate, which is necessary for nucleic acid synthesis, thereby exhibiting potential anticancer properties .
- Receptor Interaction : It may also interact with specific cellular receptors, modulating signal transduction pathways that affect cellular functions .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Inhibits DHFR; potential anticancer agent |
| Piritrexim | Structure | Antitumor activity; inhibits DHFR |
| N6-(3,5-Dimethoxyphenyl)methyl-pyrido[2,3-d]pyrimidine-2,4,6-triamine | Structure | Anticancer properties |
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrimidine derivatives similar to this compound:
- Anticancer Activity : A study demonstrated that derivatives inhibiting DHFR showed significant cytotoxicity against various cancer cell lines. The compound's ability to inhibit DHFR was linked to reduced cell proliferation in vitro .
- Anti-inflammatory Properties : Research has indicated that similar pyrimidine compounds exhibit anti-inflammatory effects by modulating inflammatory pathways. This suggests a dual therapeutic potential for treating both cancer and inflammatory diseases .
- Pharmacokinetics : One study evaluated the pharmacokinetic properties of related compounds in vivo. Results indicated favorable absorption and distribution profiles in animal models, supporting the potential for further development in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
